molecular formula C25H24N4O3 B12010524 5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide CAS No. 634899-32-4

5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12010524
CAS No.: 634899-32-4
M. Wt: 428.5 g/mol
InChI Key: XTBRGDPLHFRMSY-WGOQTCKBSA-N
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Description

5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-butoxyphenyl substituent at the pyrazole 5-position and a (2-hydroxynaphthalen-1-yl)methylene group appended to the carbohydrazide moiety.

Properties

CAS No.

634899-32-4

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-(4-butoxyphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N4O3/c1-2-3-14-32-19-11-8-18(9-12-19)22-15-23(28-27-22)25(31)29-26-16-21-20-7-5-4-6-17(20)10-13-24(21)30/h4-13,15-16,30H,2-3,14H2,1H3,(H,27,28)(H,29,31)/b26-16+

InChI Key

XTBRGDPLHFRMSY-WGOQTCKBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Biological Activity

5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of hydrazones and pyrazoles, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is C20H22N4O3C_{20}H_{22}N_4O_3, with a molecular weight of approximately 366.42 g/mol. The compound features a pyrazole ring, a hydrazone linkage, and aromatic substituents that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-(4-butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related study found that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against E. coli and Bacillus subtilis .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli31.25
Compound BS. aureus15.62
Compound CB. subtilis62.50

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In vivo studies using carrageenan-induced edema models have shown that similar compounds can significantly reduce inflammation markers such as TNF-α and IL-6 . A recent study indicated that derivatives of the pyrazole structure could inhibit inflammatory responses by up to 85% compared to standard anti-inflammatory drugs like dexamethasone.

3. Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer potential. Compounds structurally related to 5-(4-butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide have shown cytotoxic effects against various cancer cell lines in vitro. For example, studies demonstrated that specific pyrazoles could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several studies have specifically focused on the biological activities associated with pyrazole derivatives:

  • Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various pyrazole compounds against clinical isolates of bacteria and fungi. The results indicated that compounds with hydrophobic substituents exhibited enhanced activity against gram-positive bacteria .
  • Anti-inflammatory Evaluation : An in vivo assessment using rat models showed that a series of synthesized pyrazole derivatives significantly reduced paw edema, indicating strong anti-inflammatory effects comparable to conventional treatments .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, studies have demonstrated that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Investigations into the efficacy against specific pathogens could provide insights into their therapeutic applications.

Organic Electronics

The incorporation of pyrazole derivatives into organic electronic devices has been explored due to their electron-donating properties. Research into their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ongoing, with the aim of enhancing device performance through improved charge transport characteristics.

Photophysical Properties

Studies on the photophysical behavior of similar compounds reveal that they can exhibit interesting optical properties, including fluorescence and phosphorescence. This makes them suitable for applications in sensors and imaging technologies.

Synthesis and Characterization

The synthesis of 5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide typically involves multi-step reactions including condensation reactions between hydrazine derivatives and appropriate aldehydes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several pyrazole derivatives, including 5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide, on human cancer cell lines. Results showed significant inhibition of cell growth compared to control groups, suggesting potential for further development as an anticancer agent.

Case Study 2: Synthesis for Organic Electronics

Another research project focused on synthesizing novel pyrazole compounds for use in organic electronics. The synthesized compound demonstrated favorable charge transport properties when incorporated into device architectures, indicating its potential utility in enhancing the performance of OLEDs.

Comparison with Similar Compounds

N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide (CAS 303106-20-9)

  • Structural Difference : The 4-butoxyphenyl group in the target compound is replaced with a 2-propoxyphenyl substituent.
  • Impact: The positional isomerism (4- vs. The molecular weight (414.46) is slightly lower than the target compound’s theoretical mass (~430–440 g/mol) .

5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide

  • Structural Difference : The hydroxynaphthylmethylene group is replaced with a 2-methylindole substituent.
  • The molecular formula (C24H25N5O2, mass 415.497) suggests comparable lipophilicity but distinct electronic properties .

Variations in the Hydrazide Moiety

(E)-2-Hydroxy-N’-((2-hydroxynaphthalen-1-yl)methylene)-benzohydrazide (TP8)

  • Structural Difference : A benzohydrazide replaces the pyrazole-carbohydrazide core.
  • TP8 was synthesized in 78% yield, indicating efficient hydrazone formation, a reaction likely applicable to the target compound .

3-(4-Methoxyphenyl)-N′-[(1E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

  • Structural Difference : The hydroxynaphthylmethylene group is substituted with a 2-naphthylethylidene group.
  • Impact: The ethylidene linker increases flexibility, which may enhance entropy penalties in target binding. The methoxyphenyl group (vs.

Functional Group Modifications

3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide

  • Structural Difference : A 3-pyridinylmethylene group replaces the hydroxynaphthylmethylene moiety.
  • This substitution may shift binding preferences toward targets with polar active sites .

3-(4-Bromophenyl)-N′-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

  • Structural Difference : A bromophenyl group and pyridin-4-ylmethylene substituent are present.
  • The pyridin-4-yl group offers a distinct spatial orientation compared to the hydroxynaphthyl group .

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C25H24N4O3* ~434.5 4-Butoxyphenyl, hydroxynaphthylmethylene Hypothesized enzyme inhibition N/A
N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide C24H22N4O3 414.46 2-Propoxyphenyl, hydroxynaphthylmethylene High synthetic yield (78%)
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide C24H25N5O2 415.497 4-Butoxyphenyl, 2-methylindole Enhanced hydrophobic interactions
(E)-2-Hydroxy-N’-((2-hydroxynaphthalen-1-yl)methylene)-benzohydrazide (TP8) C18H14N2O3 306.32 Benzohydrazide, hydroxynaphthylmethylene Potential antioxidant activity

*Estimated based on structural analogs.

Preparation Methods

Preparation of 4-Butoxyphenyl-Substituted β-Ketoesters

The synthesis begins with the formation of ethyl 2,4-dioxo-4-(4-butoxyphenyl)butanoate, a key intermediate. This is achieved via Claisen condensation between diethyl oxalate and 4-butoxyacetophenone in the presence of sodium ethoxide. The reaction proceeds under anhydrous conditions in ethanol, with yields averaging 70%.

Reaction conditions :

  • Base : Sodium ethoxide (1.15 g Na in 13 mL ethanol)

  • Temperature : Room temperature (24–48 hours)

  • Workup : Acidification with 5% H₂SO₄, extraction with chloroform.

Synthesis of 2-Hydroxy-1-Naphthaldehyde

2-Hydroxy-1-naphthaldehyde is typically prepared via formylation of 2-naphthol using hexamine (Houben–Hoesch reaction). Yields range from 65–80%, with purification via recrystallization from ethanol.

Formation of Pyrazole-3-Carbohydrazide Intermediate

Cyclocondensation to Pyrazole Core

Ethyl 5-(4-butoxyphenyl)-1H-pyrazole-3-carboxylate is synthesized by refluxing ethyl 2,4-dioxo-4-(4-butoxyphenyl)butanoate with hydrazine hydrate (3:1 molar ratio) in ethanol for 3 hours. This step achieves 89% yield, with the ester group retained for subsequent functionalization.

Critical parameters :

  • Solvent : Ethanol (15 mL per 1 mmol substrate)

  • Reflux time : 3 hours

  • Purification : Extraction with dichloromethane and 4% NaOH.

Hydrazidation of Ester to Carbohydrazide

The ester intermediate is converted to 5-(4-butoxyphenyl)-1H-pyrazole-3-carbohydrazide by treatment with excess hydrazine hydrate (3:1 molar ratio) in ethanol at room temperature for 24–48 hours. Yields exceed 90%, with no need for column chromatography.

Reaction mechanism :

  • Nucleophilic acyl substitution at the ester carbonyl by hydrazine.

  • Intermediate purification via ice-water quenching and filtration.

Hydrazone Formation via Condensation

Condensation with 2-Hydroxy-1-Naphthaldehyde

The final step involves Schiff base formation between 5-(4-butoxyphenyl)-1H-pyrazole-3-carbohydrazide and 2-hydroxy-1-naphthaldehyde. This is conducted in ethanol under reflux with catalytic acetic acid (2–5 mol%) for 24 hours. Yields range from 40–65%, depending on substituent steric effects.

Optimized protocol :

ParameterValue
Molar ratio (carbohydrazide:aldehyde)1:1.1
SolventEthanol (10 mL/mmol)
CatalystAcetic acid (2 mol%)
TemperatureReflux (78°C)
Time24 hours
WorkupFiltration, recrystallization

Mechanistic insight :

  • Acid catalysis promotes imine (C=N) bond formation via dehydration.

  • The E-isomer predominates due to thermodynamic stability.

Reaction Optimization and Yield Comparison

Solvent and Catalysis Effects

Comparative studies reveal ethanol as the optimal solvent due to its polarity and boiling point, which facilitate both solubility and reflux conditions. Acetic acid outperforms other catalysts (e.g., HCl, H₂SO₄) by minimizing side reactions such as aldehyde polymerization.

Yield data across conditions :

SolventCatalystTime (h)Yield (%)Source
EthanolAcetic acid2465
MethanolHCl2452
DMFNone4840

Purification and Characterization

Recrystallization and Chromatography

The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures (1:2 v/v). Column chromatography (SiO₂, ethyl acetate/hexane gradient) is employed for analytically pure samples, though it reduces yields by 10–15%.

Spectroscopic Confirmation

  • IR : Bands at 1650–1680 cm⁻¹ (C=O), 1590–1620 cm⁻¹ (C=N), 3300–3400 cm⁻¹ (N-H).

  • ¹H NMR : Singlets for pyrazole C-H (δ 6.2–6.5 ppm), naphthyl OH (δ 9.8–10.2 ppm).

  • Mass spectrometry : Molecular ion peaks at m/z 452–454 (M+H⁺).

Scalability and Green Chemistry Approaches

Solvent-Free Methods

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (60–70%). However, product decomposition risks increase above 100°C.

Aqueous-Mediated Reactions

Sodium benzoate-catalyzed reactions in water achieve 55–60% yields but require phase-transfer agents for solubility.

Challenges and Limitations

  • Low yields in final step : Attributed to steric hindrance from the 4-butoxyphenyl and naphthyl groups.

  • Isomer separation : Chromatography is often needed to isolate the E-isomer from Z-contaminants.

Industrial-Scale Considerations

  • Cost drivers : 2-Hydroxy-1-naphthaldehyde accounts for 70% of raw material costs.

  • Batch vs. continuous flow : Continuous flow systems improve throughput by 30% but demand precise temperature control .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-(4-butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized? A: The synthesis typically involves three key steps:

Pyrazole core formation : Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic/basic conditions.

Functionalization : Introduction of the 4-butoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., using potassium carbonate as a base).

Hydrazide formation : Reaction with hydrazine hydrate or substituted hydrazines under reflux conditions .
Optimization : Microwave-assisted synthesis can enhance reaction efficiency (reducing time from 24h to 2h) . Purity is ensured via recrystallization (ethanol/water) or silica-gel chromatography. Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for naphthyl protons) and FT-IR (C=O stretch at ~1650 cm⁻¹) .

Advanced Structural Confirmation

Q: How can crystallographic data resolve ambiguities in the spatial arrangement of this compound? A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is critical. For example:

  • Key metrics : Bond lengths (e.g., C=N: 1.28 Å), torsion angles (e.g., pyrazole-naphthyl dihedral: 15°–25°), and hydrogen-bonding networks (e.g., O–H···N interactions) .
  • Validation : Compare experimental data with density functional theory (DFT)-optimized structures to confirm E/Z isomerism in the hydrazone moiety .

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s anti-inflammatory or anticancer potential? A:

  • In vitro assays :
    • Anti-inflammatory : COX-2 inhibition (IC₅₀ values via ELISA) and TNF-α suppression in RAW 264.7 macrophages .
    • Anticancer : MTT assays against HeLa or MCF-7 cells (e.g., IC₅₀ = 12–18 μM), with apoptosis confirmed via Annexin V/PI staining .
  • Comparative studies : Analog substitution (e.g., replacing butoxyphenyl with chlorobenzyl groups) reduces activity by ~40%, highlighting substituent effects .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents like the butoxyphenyl or naphthyl groups influence bioactivity? A:

Substituent Effect on Activity Mechanistic Insight
4-ButoxyphenylEnhances lipophilicity (logP = 3.2), improving membrane permeabilityIncreased binding to hydrophobic enzyme pockets
2-HydroxynaphthylFacilitates π-π stacking with aromatic residues (e.g., Tyr385 in COX-2)Stabilizes ligand-receptor complexes
Hydrazide linkageChelates metal ions (e.g., Zn²⁺ in MMP-9), inhibiting protease activity

Contradictions in Pharmacological Data

Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A: Variability arises from:

  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free media alters IC₅₀ by 2-fold) .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) responsiveness differs due to receptor expression .
    Resolution : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Analytical Method Development

Q: Which HPLC parameters ensure reliable quantification of this compound in biological matrices? A:

  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min.
  • Detection : UV at 254 nm (LOQ = 0.1 μg/mL). Validate with spike-recovery tests (≥95% accuracy in plasma) .

Interaction Studies with Biological Targets

Q: What biophysical techniques elucidate binding mechanisms with enzymes like topoisomerase II? A:

  • Surface plasmon resonance (SPR) : KD = 120 nM, kon = 1.2 × 10⁴ M⁻¹s⁻¹ .
  • Molecular docking (AutoDock Vina) : ΔG = -9.8 kcal/mol, with key residues (Asp533, Lys456) forming hydrogen bonds .
  • Isothermal titration calorimetry (ITC) : Exothermic binding (ΔH = -15 kJ/mol), entropy-driven .

Stability and Degradation Pathways

Q: How does the compound degrade under physiological conditions, and what are the major metabolites? A:

  • Hydrolysis : Hydrazide cleavage at pH < 3 forms 5-(4-butoxyphenyl)-1H-pyrazole-3-carboxylic acid (major metabolite, LC-MS m/z 315.1) .
  • Oxidative degradation : Naphthyl hydroxylation (CYP3A4-mediated) yields quinone derivatives (HPLC retention time = 8.2 min) .

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